molecular formula C13H13F2NO3 B11850578 Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11850578
M. Wt: 269.24 g/mol
InChI Key: IULLXABUMVQFLY-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluoromethyl group, a quinoline core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific combination of a difluoromethyl group, quinoline core, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the difluoromethyl group enhances lipophilicity and may influence interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, compounds with similar structures showed promising activity against various viruses, including influenza and coronaviruses.

Case Study: Antiviral Efficacy Against H5N1

A study demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibition of H5N1 virus growth. The compound's antiviral activity was measured using the following metrics:

CompoundInhibition (%)Cytotoxicity (%)Log k
3-Cl-2-F91.279.31.44
3,4,5-Cl9.72.41.26

These results indicate that this compound may possess similar antiviral properties due to structural similarities with effective derivatives .

Antibacterial Activity

The antibacterial efficacy of tetrahydroquinoline derivatives has also been documented extensively. In particular, compounds have shown effectiveness against various bacterial strains.

Table: Antibacterial Activity Against Common Pathogens

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527
Escherichia coli2022

The data suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity is an essential aspect of evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed in various cancer cell lines.

Results from Cytotoxicity Testing

The cytotoxicity was evaluated using several cancer cell lines with the following IC50 values:

Cell LineIC50 (µM)
HeLa30.98
HCT11622.7
MCF-74.12

These findings indicate moderate to high cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent .

The mechanism underlying the biological activity of this compound is likely multifaceted:

  • Antiviral Mechanism : It may inhibit viral replication post-entry by affecting intracellular pH or membrane fusion.
  • Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through pathways involving oxidative stress or DNA damage.

Properties

Molecular Formula

C13H13F2NO3

Molecular Weight

269.24 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13F2NO3/c1-2-19-13(18)8-6-7-9(4-3-5-10(7)17)16-11(8)12(14)15/h6,12H,2-5H2,1H3

InChI Key

IULLXABUMVQFLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1)C(F)F

Origin of Product

United States

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